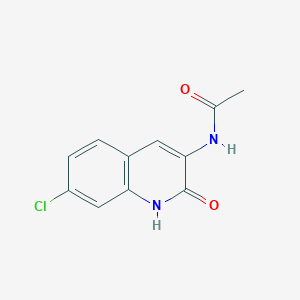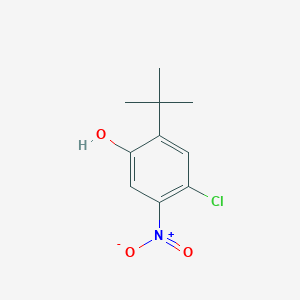
N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the acylation of 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 7-Chloro-2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA or RNA, leading to the disruption of cellular processes and ultimately causing cell death. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Lacks the acetamide group but shares the quinoline core and chlorine substitution.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
7-Chloro-2-hydroxyquinoline: Contains a hydroxyl group instead of a carbonyl group at the 2nd position.
Uniqueness
N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
62626-72-6 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(7-chloro-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-6(15)13-10-4-7-2-3-8(12)5-9(7)14-11(10)16/h2-5H,1H3,(H,13,15)(H,14,16) |
InChI Key |
PDEZMCKBCHGHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)






![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)
![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
